![molecular formula C21H22O3 B14396499 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione CAS No. 88311-29-9](/img/structure/B14396499.png)
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is an organic compound that features a cyclohexane-1,3-dione core substituted with a benzyloxy group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters or ketones.
Final Coupling: The benzyloxy intermediate is then coupled with the cyclohexane-1,3-dione core under appropriate conditions, often involving a base catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclohexane-1,3-dione core can be reduced to form cyclohexane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the cyclohexane-1,3-dione core can produce cyclohexanol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexane-1,3-dione core can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2,6-dimethylphenol: Similar structure but lacks the cyclohexane-1,3-dione core.
5-(4-Methoxy-2,6-dimethylphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is unique due to the presence of both the benzyloxy group and the cyclohexane-1,3-dione core, which confer distinct chemical and biological properties
Properties
CAS No. |
88311-29-9 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(2,6-dimethyl-4-phenylmethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-14-8-20(24-13-16-6-4-3-5-7-16)9-15(2)21(14)17-10-18(22)12-19(23)11-17/h3-9,17H,10-13H2,1-2H3 |
InChI Key |
RZSFAAADKZKEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
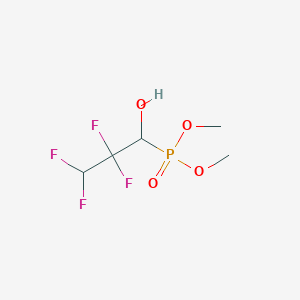
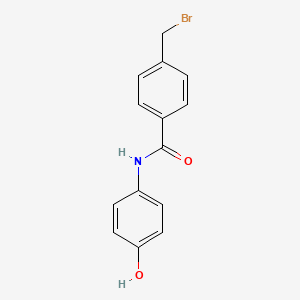
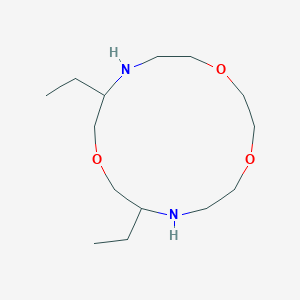
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
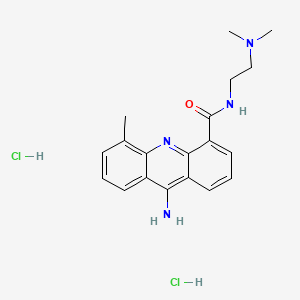
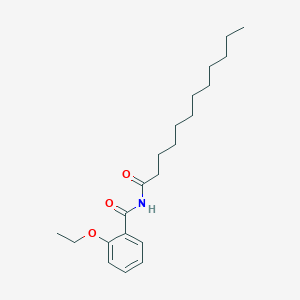
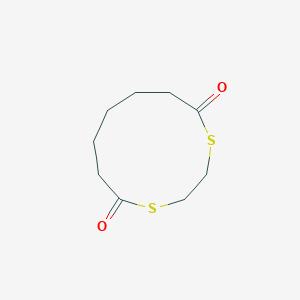
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
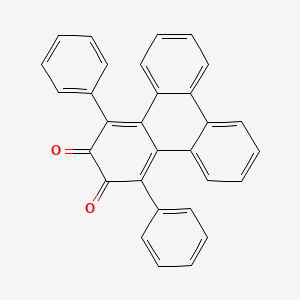
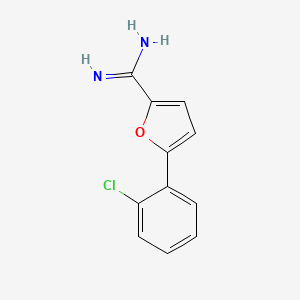
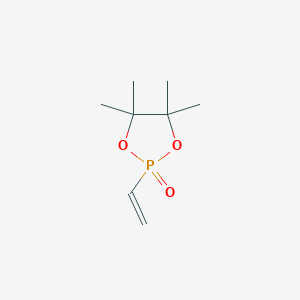
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
